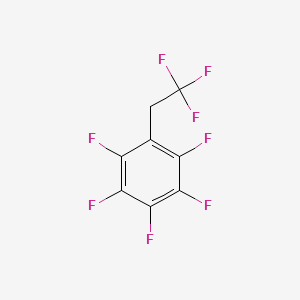

1,2,3,4,5-Pentafluoro-6-(2,2,2-trifluoroethyl)-benzene

Description

1,2,3,4,5-Pentafluoro-6-(2,2,2-trifluoroethyl)-benzene (CAS: 27059-24-1, molecular formula: C₈H₃F₈) is a fluorinated aromatic compound characterized by a pentafluorophenyl core substituted with a 2,2,2-trifluoroethyl group. This structure confers high electron-withdrawing properties and enhanced stability due to the strong C–F bonds. The compound is primarily utilized in pharmaceutical research as a precursor for drug intermediates, owing to its ability to modulate lipophilicity and metabolic stability . Its synthesis typically involves nucleophilic substitution reactions on hexafluorobenzene or coupling strategies with fluorinated reagents, though specific protocols are proprietary .

Properties

IUPAC Name |

1,2,3,4,5-pentafluoro-6-(2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F8/c9-3-2(1-8(14,15)16)4(10)6(12)7(13)5(3)11/h1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSBRCDLVFIMRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)F)F)F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5-Pentafluoro-6-(2,2,2-trifluoroethyl)-benzene typically involves the following steps:

Starting Material: The synthesis begins with pentafluorobenzene.

Introduction of Trifluoroethyl Group: The trifluoroethyl group can be introduced through a Friedel-Crafts alkylation reaction. This involves reacting pentafluorobenzene with 2,2,2-trifluoroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the catalyst. The temperature is maintained at a moderate level to ensure the reaction proceeds smoothly.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactants: Using bulk quantities of pentafluorobenzene and 2,2,2-trifluoroethyl chloride.

Catalyst Recycling: Efficient recycling of the Lewis acid catalyst to minimize waste and reduce costs.

Purification: The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5-Pentafluoro-6-(2,2,2-trifluoroethyl)-benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The trifluoroethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The compound can undergo reduction reactions to form partially or fully hydrogenated products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used. The reactions are conducted under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.

Oxidation Products: Oxidation of the trifluoroethyl group yields carboxylic acids or aldehydes.

Reduction Products: Reduction leads to the formation of partially or fully hydrogenated derivatives.

Scientific Research Applications

1,2,3,4,5-Pentafluoro-6-(2,2,2-trifluoroethyl)-benzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in developing new synthetic methodologies.

Biology: The compound is studied for its potential use in bioimaging and as a probe in biological systems due to its fluorine content.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and in drug design.

Industry: It is used in the production of specialty chemicals, including fluorinated polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2,3,4,5-Pentafluoro-6-(2,2,2-trifluoroethyl)-benzene involves its interaction with molecular targets through its fluorine atoms and trifluoroethyl group. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological systems. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares key structural features, physical properties, and applications of 1,2,3,4,5-Pentafluoro-6-(2,2,2-trifluoroethyl)-benzene with structurally related fluorinated benzenes:

Stability and Handling

- Thermal Stability : The target compound decomposes above 250°C, comparable to C₇F₈ (>300°C) but superior to allylpentafluorobenzene (<200°C) .

- Chemical Inertness : Resistance to nucleophilic attack is higher in the target compound than in nitro- or iodo-substituted analogs due to the absence of labile leaving groups .

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates : The compound’s use in synthesizing chiral sulfoxides (e.g., ) highlights its role in asymmetric catalysis, achieving stereochemical purity up to 90% .

- Catalysis : Ruthenium complexes activate its C–F bonds for functionalization, though alkyl-substituted NHC ligands are required for efficacy .

- Surface Technology: Silane derivatives (e.g., 1,2,3,4,5-Pentafluoro-6-[3-(triethoxysilyl)propyl]-benzene) demonstrate applications in hydrophobic coatings, leveraging fluorinated aromatic cores .

Biological Activity

1,2,3,4,5-Pentafluoro-6-(2,2,2-trifluoroethyl)-benzene is a fluorinated aromatic compound characterized by a pentafluorobenzene ring and a trifluoroethyl group. Its unique structure contributes to its potential biological activity and applications in various fields such as medicinal chemistry and materials science.

Chemical Structure and Properties

- IUPAC Name : 1,2,3,4,5-pentafluoro-6-(2,2,2-trifluoroethyl)benzene

- Molecular Formula : C8H2F8

- Molar Mass : 250.09 g/mol

- Density : 1.566 g/cm³

The compound's structure includes five fluorine atoms attached to the benzene ring and a trifluoroethyl group at the sixth position. This configuration imparts distinct reactivity and stability compared to similar compounds.

The biological activity of this compound is primarily attributed to its fluorine content and the trifluoroethyl group. These components can influence molecular interactions within biological systems. The specific pathways of action depend on the target molecules involved.

Potential Applications in Medicine

Research indicates that compounds with similar structures exhibit significant biological activities:

- Antitumor Activity : Compounds based on fluorinated benzene derivatives have been evaluated for their ability to inhibit cancer cell proliferation. Studies have shown that certain derivatives can effectively stop tumor growth in various cancer cell lines (e.g., A549 lung cancer cells) through mechanisms involving DNA binding and inhibition of DNA-dependent enzymes .

- Antimicrobial Activity : Fluorinated compounds often show enhanced antimicrobial properties. For instance, the presence of fluorine can improve the binding affinity to bacterial targets or enhance membrane permeability .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1,2,3,4,5-Pentafluorobenzene | Lacks trifluoroethyl group | Lower reactivity in biological systems |

| 2,3,4,5,6-Pentafluorostyrene | Contains a vinyl group | Different reactivity profiles |

| 1,2,3,4,5-Pentafluoro-6-methylbenzene | Has a methyl group instead of trifluoroethyl | Varies in chemical properties |

This compound is unique due to its combination of a pentafluorobenzene ring and a trifluoroethyl group. This results in increased reactivity and potential for diverse applications in pharmaceutical development.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating various derivatives of fluorinated compounds for their biological activities:

- Antitumor Studies : In vitro assays demonstrated that certain fluorinated compounds exhibited IC50 values in the low micromolar range against human lung cancer cell lines (e.g., HCC827 and NCI-H358). These findings suggest potential use as antitumor agents .

- Antimicrobial Testing : Compounds similar to this compound have been tested against Gram-positive and Gram-negative bacteria. The results indicated promising antibacterial activity with some derivatives showing effectiveness comparable to established antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2,3,4,5-pentafluoro-6-(2,2,2-trifluoroethyl)-benzene?

- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution (NAS) or coupling reactions. For example, fluorinated benzene derivatives (e.g., bromopentafluorobenzene, CAS 344-04-7) can react with trifluoroethyl Grignard reagents under inert conditions (argon atmosphere) at −78°C to introduce the trifluoroethyl group . Alternatively, decafluorobiphenyl derivatives (CAS 434-90-2) may serve as precursors, with reductive elimination or cross-coupling strategies (e.g., Suzuki-Miyaura) enabling selective functionalization .

Q. How is the purity of this compound validated in academic settings?

- Analytical Workflow :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detects volatile impurities (e.g., unreacted precursors) with a DB-5MS column (30 m × 0.25 mm) and He carrier gas .

- 19F NMR Spectroscopy : Resolves fluorine environments (δ −140 to −160 ppm for aromatic F; δ −70 to −80 ppm for CF3 groups) .

- Elemental Analysis : Confirms C/F ratios (theoretical: C 37.8%, F 56.2%) .

Q. What safety protocols are critical for handling this compound?

- Guidelines :

- Use fluoropolymer-lined gloves and fume hoods due to potential release of HF under hydrolysis .

- Store in amber glass under N2 at −20°C to prevent degradation .

Advanced Research Questions

Q. How does the electron-withdrawing nature of fluorine substituents influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The strong −I effect of fluorine deactivates the benzene ring, requiring Pd(0)/XPhos catalysts for Buchwald-Hartwig amination or coupling with electron-rich partners. Steric hindrance from the trifluoroethyl group further dictates regioselectivity, favoring para-substitution in NAS reactions .

Q. What strategies mitigate conflicting data in regioselective functionalization?

- Case Study : Discrepancies in bromination yields (e.g., 2,3,4,5,6-pentafluorobenzyl bromide synthesis) arise from solvent polarity (CH2Cl2 vs. DMF) and Br2 stoichiometry. Controlled addition (0.5 equiv. Br2 in CH2Cl2 at 0°C) minimizes di-substitution byproducts . Computational modeling (DFT) of transition states aids in predicting optimal conditions .

Q. How can computational methods predict the compound’s behavior in photoinitiated polymerization?

- Approach : Time-Dependent DFT (TD-DFT) calculates UV absorption spectra (λmax ~260 nm) to assess suitability as a photoinitiator. Experimental validation via radical trapping (e.g., TEMPO) confirms polymerization efficiency .

Data Contradiction Analysis

Q. Why do reported yields vary for trifluoroethylation reactions?

- Key Variables :

- Catalyst Load : Pd(dba)2 (5 mol%) vs. NiCl2(dppe) (10 mol%) alters turnover frequencies.

- Solvent Effects : THF vs. Dioxane impacts NAS rates (kTHF = 2.3 × 10−3 s−1 vs. kDioxane = 5.1 × 10−3 s−1) .

Applications in Material Science

Q. What role does this compound play in surface-modifying silanes?

- Example : Derivatives like 1,2,3,4,5-pentafluoro-6-(trimethoxysilylpropyl)-benzene (CAS 1675222-60-2) form hydrophobic coatings via sol-gel processes. Silanol condensation is monitored by FTIR (Si-O-Si stretch at 1100 cm−1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.